

Application Note: Quantitative Analysis of Histidinomethylalanine using Triple Quadrupole LC-MS/MS

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Compound of Interest

Compound Name: *Histidinomethylalanine*

Cat. No.: *B1673305*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of **Histidinomethylalanine** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Introduction

Histidinomethylalanine, a methylated derivative of the amino acid histidine, represents a class of modified amino acids that are of growing interest in biomedical research. While the biological roles of many post-translationally modified amino acids within proteins are extensively studied, the functions of their free forms in circulation and tissues are less understood. Accurate and sensitive quantification of such molecules is crucial for elucidating their potential roles in signaling pathways, as biomarkers of disease, or in the assessment of metabolic processes.

This application note describes a robust and reproducible LC-MS/MS method for the analysis of **Histidinomethylalanine**. The method utilizes Hydrophilic Interaction Chromatography (HILIC) for effective retention and separation of this polar analyte, coupled with a triple quadrupole mass spectrometer operating in MRM mode for high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (from Plasma)

A simple protein precipitation protocol is employed for the extraction of **Histidinomethylalanine** from plasma samples.

- To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube, avoiding the pelleted protein.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile: 5% Water with 0.1% Formic Acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid Mobile Phase B:

95% Acetonitrile: 5% Water with 0.1% Formic Acid Flow Rate: 0.4 mL/min Injection Volume: 5

µL Column Temperature: 40°C Gradient Program:

| Time (min) | %A | %B |
|------------|----|----|
| 0.0 | 5 | 95 |
| 5.0 | 40 | 60 |
| 5.5 | 5 | 95 |
| 8.0 | 5 | 95 |

Mass Spectrometry (MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent)

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Source Parameters:

- IonSpray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 35 psi
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 50 psi MRM Parameters: The following MRM transitions are proposed for **Histidinomethylalanine** (assuming α -N-methylation; Precursor Ion m/z 170.1). Collision energies should be optimized for the specific instrument used.

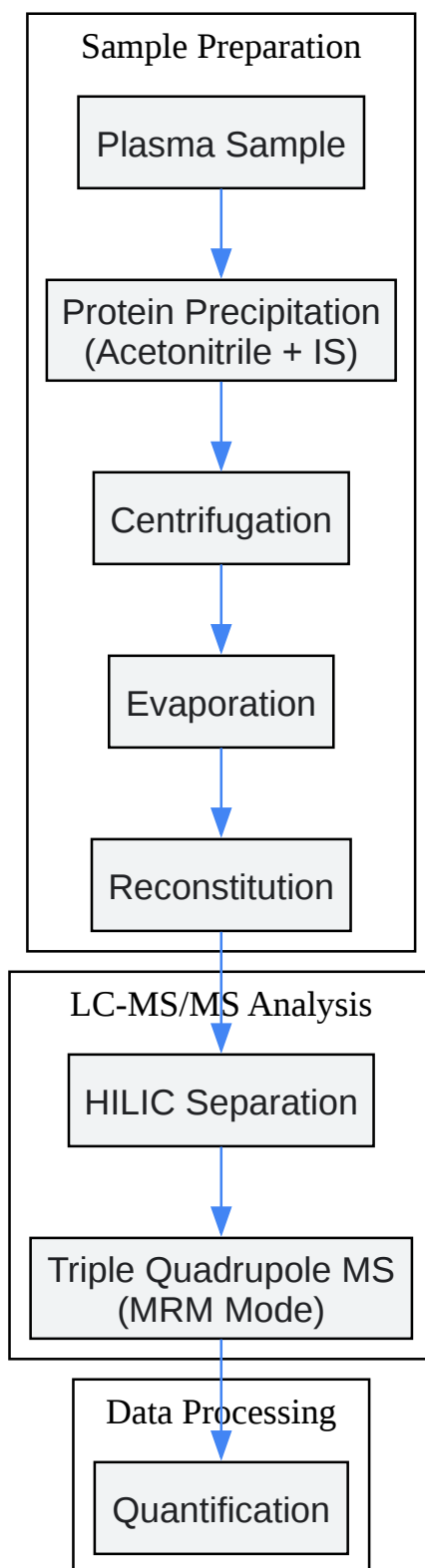
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|-------------------------|---------------------|-------------------|-----------------|-----------------------|
| Histidinomethylalanine | 170.1 | 124.1 | 50 | 25 |
| Histidinomethylalanine | 170.1 | 82.1 | 50 | 35 |
| Internal Standard (SIL) | User-defined | User-defined | 50 | User-defined |

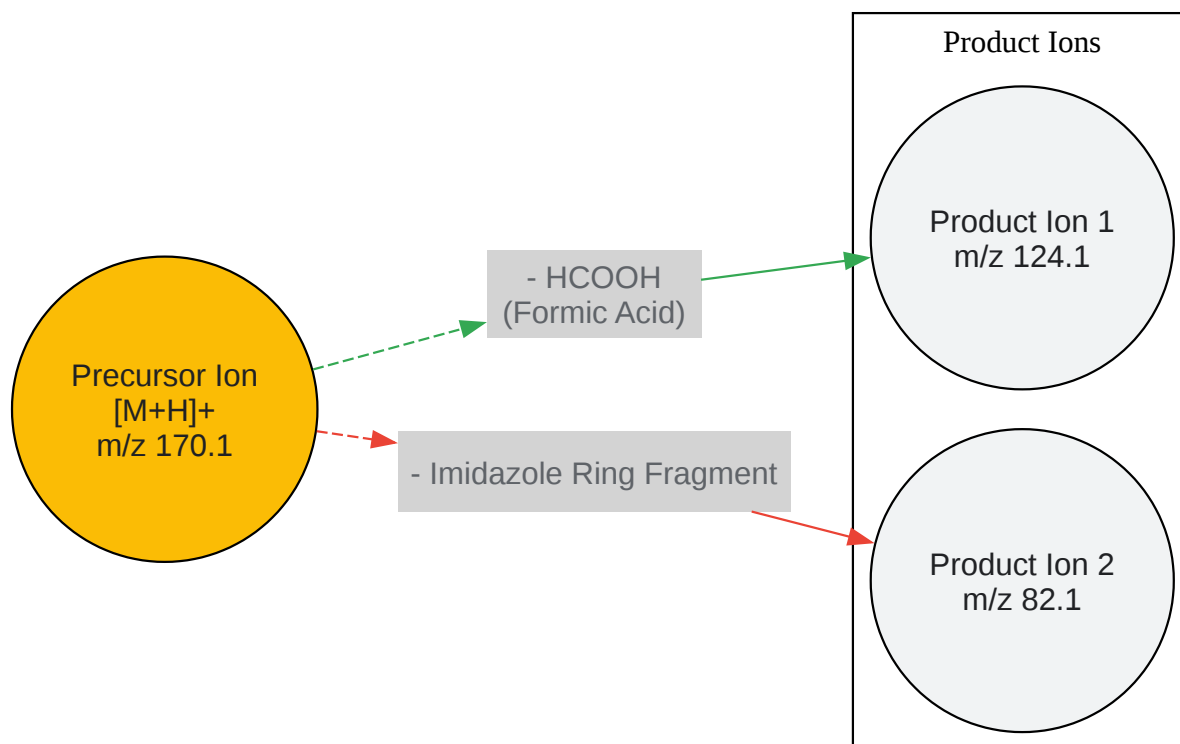
Data Presentation

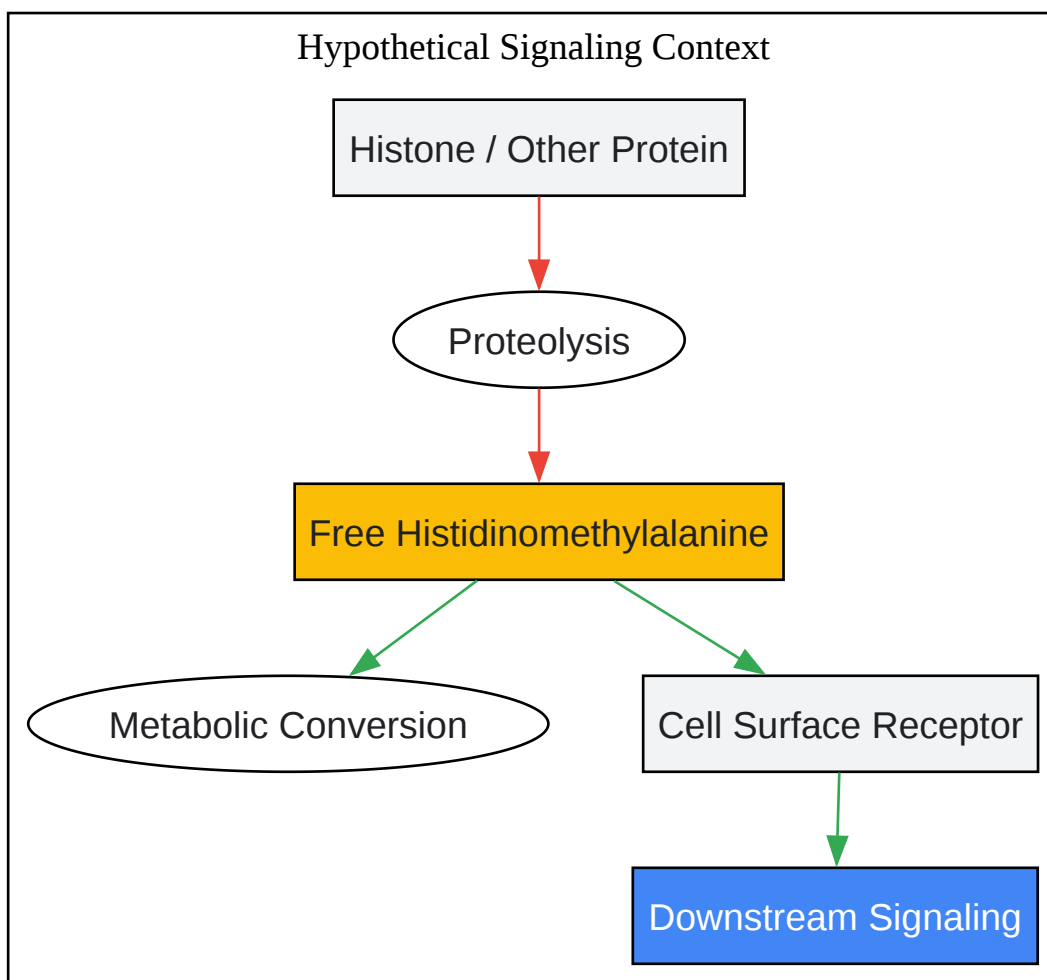
The following table summarizes the hypothetical quantitative performance characteristics of the described method. These values are representative of what would be expected from a validated bioanalytical method.

| Parameter | Result |
|-----------------------------------|----------------|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r^2) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |

Mandatory Visualizations







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